

# 1,3-Dioxan-4-one basic properties and structure

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Compound of Interest		
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An In-Depth Technical Guide to **1,3-Dioxan-4-one**: Properties, Structure, and Applications

#### Introduction

**1,3-Dioxan-4-one** is a heterocyclic organic compound featuring a six-membered ring containing two oxygen atoms at positions 1 and 3, and a carbonyl group at the 4-position. This unique arrangement confers a bifunctional nature to the molecule, incorporating both an acetal and a cyclic ester (lactone) moiety.[1] While the parent 1,3-dioxane structure is widely recognized as a stable protecting group for carbonyl compounds, the introduction of the ketone at the 4-position transforms the scaffold into a reactive and versatile synthetic intermediate.[1] This guide provides a comprehensive overview of the fundamental properties, structure, synthesis, and reactivity of **1,3-Dioxan-4-one**, with a focus on its applications for researchers in chemistry and drug development.

# **Core Structure and Physicochemical Properties**

The structure of **1,3-Dioxan-4-one** can be conceptualized as the product of cyclization between 3-hydroxypropanoic acid and formaldehyde.[1] Conformational analysis reveals that, similar to cyclohexane, the **1,3-dioxane** ring preferentially adopts a chair-like conformation to minimize steric strain.[2] The shorter C-O bond lengths compared to C-C bonds result in more significant **1,3-diaxial** interactions, which influences the stereochemical outcomes of its derivatives.[2]

## **Physicochemical Data**



The key physicochemical properties of the parent **1,3-Dioxan-4-one** are summarized below. These computed values provide a baseline for understanding its behavior in various chemical environments.

Property	Value	Source
IUPAC Name	1,3-dioxan-4-one	PubChem[3]
Molecular Formula	C4H6O3	PubChem[3]
Molecular Weight	102.09 g/mol	PubChem[3]
CAS Number	5962-32-3	PubChem[3]
Canonical SMILES	C1COCOC1=O	PubChem[3]
InChI Key	NENKKJDNYSKDBT- UHFFFAOYSA-N	PubChem[1][3]
XLogP3	-0.2	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	102.031694049 Da	PubChem[3]
Polar Surface Area	35.5 Ų	PubChem[3]

# **Spectroscopic Profile**

Spectroscopic analysis is crucial for the identification and structural elucidation of **1,3-Dioxan-4-one** and its derivatives. Below are the expected characteristic signals based on its functional groups.



Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
¹H NMR	H at C2 (acetal)	~4.9-5.2 ppm
H at C5	~2.7-2.9 ppm	
H at C6	~4.3-4.5 ppm	_
<sup>13</sup> C NMR	C4 (carbonyl)	~170 ppm
C2 (acetal)	~90-95 ppm	
C6	~65-70 ppm	_
C5	~35-40 ppm	_
IR Spectroscopy	C=O stretch (lactone)	~1730-1750 cm <sup>-1</sup>
C-O-C stretch (acetal/ester)	~1100-1250 cm $^{-1}$ (multiple bands)	

# Synthesis and Reactivity Synthetic Routes

The **1,3-Dioxan-4-one** ring system is typically synthesized via acid-catalyzed cyclization reactions. The most prevalent method involves the reaction of a  $\beta$ -hydroxy carboxylic acid with an aldehyde or ketone. For the parent compound, this corresponds to the reaction of 3-hydroxypropanoic acid with formaldehyde. Substituted derivatives are commonly prepared from the corresponding substituted  $\beta$ -hydroxy acids and carbonyl compounds.

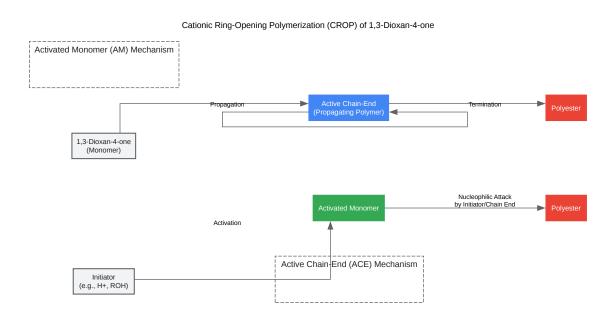
### **Key Reactivity**

The reactivity of **1,3-Dioxan-4-one** is dominated by its two core functional groups: the acetal and the lactone. Key reactions include:

 Reactions at the Carbonyl Group: Standard carbonyl chemistry, such as reduction or addition of nucleophiles.



- Ring Cleavage: Hydrolysis of the ester (lactone) or acetal moieties under acidic or basic conditions.
- Cationic Ring-Opening Polymerization (CROP): A primary method for synthesizing polyesters.[1] This polymerization can proceed through two distinct mechanistic pathways: the Activated Monomer (AM) mechanism and the Active Chain-End (ACE) mechanism.[1]
   The AM mechanism is generally favored when an external alcohol initiator is present.[1]



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Cationic Ring-Opening Polymerization (CROP) Mechanisms.

# Applications in Drug Development and Medicinal Chemistry

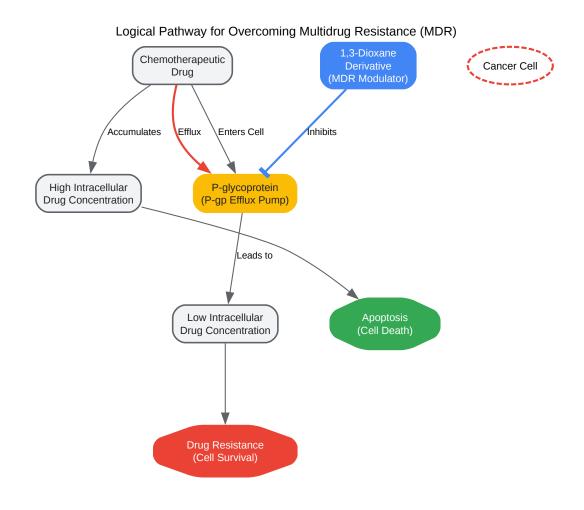


The 1,3-dioxane scaffold is of significant interest to medicinal chemists. Derivatives have been explored for a wide range of biological activities, including as antiplasmodial agents, insecticides, and topoisomerase I inhibitors.[1]

# **Overcoming Multidrug Resistance (MDR)**

A particularly promising application lies in combating multidrug resistance (MDR) in cancer chemotherapy, a major cause of treatment failure.[4][5] MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from tumor cells, reducing their intracellular concentration and efficacy.[4][5] Certain 1,3-dioxane derivatives have been shown to act as effective MDR modulators.[1][4][6] These compounds can interact with P-gp, inhibiting its function and restoring the sensitivity of cancer cells to chemotherapeutic agents.[4]





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Mechanism of MDR reversal by 1,3-dioxane derivatives.

# Experimental Protocols Protocol 1: General Synthesis of 1,3-Dioxan-4-one Derivatives

This protocol describes a general method for the acid-catalyzed synthesis of a **1,3-dioxan-4-one** derivative from a  $\beta$ -hydroxy acid and an aldehyde, adapted from common acetalization procedures.[7]



#### Reagents and Setup:

- Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser.
- Charge the flask with the β-hydroxy acid (1.0 eq.), the aldehyde (1.1 eq.), a catalytic
  amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.), and a suitable solvent for azeotropic
  water removal (e.g., toluene).

#### Reaction:

- Heat the reaction mixture to reflux.
- Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
- Continue reflux until the starting material is consumed (typically 2-6 hours).

#### Workup and Purification:

- Cool the reaction mixture to room temperature.
- Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product using silica gel column chromatography or distillation to yield the desired 1,3-Dioxan-4-one derivative.

# Protocol 2: Cationic Ring-Opening Polymerization (CROP)

This protocol outlines a general procedure for the CROP of a **1,3-Dioxan-4-one** monomer, which can be adapted for specific catalysts and conditions.[8][9]

Monomer and Glassware Preparation:



- Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
- Purify the 1,3-Dioxan-4-one monomer by distillation over a suitable drying agent (e.g., CaH<sub>2</sub>) under an inert atmosphere.
- Dry the solvent (e.g., dichloromethane) using a solvent purification system or by distillation over CaH<sub>2</sub>.

#### • Polymerization:

- In a flame-dried Schlenk tube under an inert atmosphere, dissolve the purified monomer in the anhydrous solvent.
- o If using an alcohol initiator (for the AM mechanism), add it via syringe.
- Initiate the polymerization by adding a solution of the cationic initiator (e.g., triflic acid, CF<sub>3</sub>SO<sub>3</sub>H) in the reaction solvent at the desired temperature (e.g., 25°C).
- Allow the reaction to stir for the specified time. Monitor monomer conversion by taking aliquots and analyzing them via <sup>1</sup>H NMR spectroscopy.

#### Termination and Isolation:

- Terminate the polymerization by adding a quenching agent, such as a solution of pyridine or triethylamine in the solvent.
- Precipitate the resulting polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
- Collect the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum to a constant weight.
- Characterize the polymer's molecular weight and dispersity (Đ) using Gel Permeation
   Chromatography (GPC).[10]



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